5-Benzoyl-2-iminohexahydropyrimidine
CAS No.: 19623-16-6
Cat. No.: VC20746021
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19623-16-6 |
|---|---|
| Molecular Formula | C11H14ClN3O2 |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | (2-amino-1,4,5,6-tetrahydropyrimidin-5-yl) benzoate;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3O2.ClH/c12-11-13-6-9(7-14-11)16-10(15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,12,13,14);1H |
| Standard InChI Key | ZUZJSWCFJNUVDF-UHFFFAOYSA-N |
| SMILES | C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl |
Introduction
5-Benzoyl-2-iminohexahydropyrimidine is a heterocyclic organic compound with a pyrimidine core modified by a benzoyl group and an imino functional group. Its molecular formula is , and it belongs to the class of hydrogenated pyrimidine derivatives, which are of interest in medicinal chemistry due to their structural similarity to nucleic acid components .
Biological and Pharmacological Relevance
Pyrimidine derivatives are extensively studied for their bioactivity:
-
Antimicrobial potential: Analogous compounds (e.g., thieno[2,3-d]pyrimidines) show activity against bacterial and fungal strains .
-
Anticancer applications: Pyrimidine scaffolds inhibit enzymes like fibroblast growth factor receptor 3 (FGFR3), relevant in bladder cancer .
Hypothetical applications of 5-benzoyl-2-iminohexahydropyrimidine:
-
DNA intercalation: The planar benzoyl group may enable interaction with nucleic acids .
-
Enzyme inhibition: Structural similarity to purine/pyrimidine bases suggests potential as a kinase or reverse transcriptase inhibitor .
Challenges and Research Gaps
-
Synthetic accessibility: No optimized protocols for large-scale production are documented .
-
Biological data: Absence of empirical studies on this specific compound limits mechanistic insights .
Comparative Analysis with Related Compounds
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume